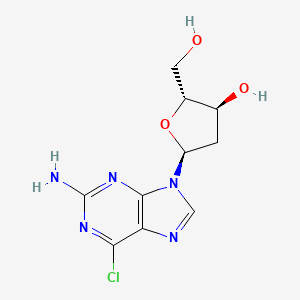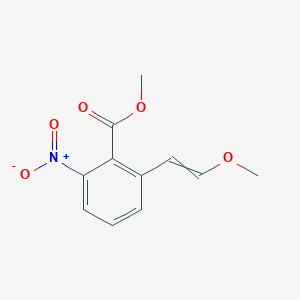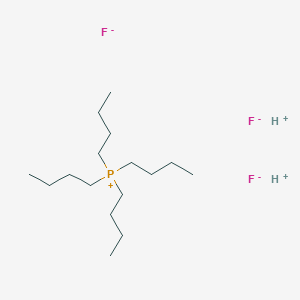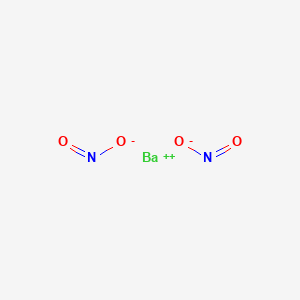
2-Deoxy-2-trifluoroacetamido-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-2-trifluoroacetamido-D-glucose (2-DTFAG) is a small molecule that has been used in a variety of biomedical research applications. It is an analog of glucose, meaning that it has a similar structure to glucose, but with a few modifications. 2-DTFAG has been used to study the metabolic pathways of glucose, as well as its effects on cell signaling and other cellular processes. Additionally, it has been used to study the effects of drugs on cells, and to study the effects of metabolic enzymes on glucose metabolism.
Applications De Recherche Scientifique
Cancer Research
The application of 2-deoxy-2-trifluoroacetamido-D-glucose is especially useful in tumor imaging . The technique, in combination with computed tomography (CT) scanning, is used for evaluating glucose metabolism in cancer cells . This is because cancer cells often have higher rates of glucose metabolism compared to normal cells, making this compound a valuable tool in cancer research .
Cardiac Research
This compound is also used in cardiac research . By evaluating glucose metabolism in the heart, researchers can gain insights into heart function and disease .
Neurological Research
In the field of neurology, 2-deoxy-2-trifluoroacetamido-D-glucose is used to study brain function . It helps in understanding the glucose metabolism in the brain, which is crucial for understanding various neurological conditions .
Plant Imaging
Interestingly, this compound has also found applications in plant imaging . It has been used to monitor radiotracer translocation, analyze solute transport, root uptake, photoassimilate tracing, carbon allocation, and glycoside biosynthesis .
Chemotherapy
In the field of chemotherapy, 2-deoxy-d-glucose coated Fe3O4 nanoparticles have been synthesized for the targeted delivery of the Pt (iv) prodrug of cisplatin . This represents a novel approach in chemotherapy .
Nuclear Medicine
In nuclear medicine, the compound is used to map glucose consumption . This has profoundly modified the daily activity of most nuclear medicine services .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Deoxy-2-trifluoroacetamido-D-glucose involves the conversion of D-glucose to the desired product through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Trifluoroacetic anhydride", "Ammonium hydroxide", "Acetone", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Acetic anhydride", "Pyridine", "Chloroacetyl chloride", "Triethylamine" ], "Reaction": [ "D-glucose is reacted with trifluoroacetic anhydride in the presence of ammonium hydroxide to form 2,3,4,6-tetra-O-acetyl-1-trifluoroacetylamino-D-glucose.", "The above product is then treated with hydrochloric acid and acetone to remove the acetyl groups and form 2,3,4,6-tetra-O-trifluoroacetylamino-D-glucose.", "Sodium borohydride is added to the above product in methanol to reduce the trifluoroacetyl groups to form 2,3,4,6-tetra-O-acetyl-1-amino-D-glucose.", "Acetic anhydride and pyridine are then added to the above product to selectively acetylate the hydroxyl groups at positions 2, 3, and 4, forming 2,3,4-tri-O-acetyl-1-amino-D-glucose.", "Finally, chloroacetyl chloride and triethylamine are added to the above product to introduce the trifluoroacetyl group at the 2-position, forming 2-Deoxy-2-trifluoroacetamido-D-glucose." ] } | |
Numéro CAS |
36875-26-0 |
Nom du produit |
2-Deoxy-2-trifluoroacetamido-D-glucose |
Formule moléculaire |
C₈H₁₂F₃NO₆ |
Poids moléculaire |
275.18 |
Synonymes |
N-Trifluoroacetyl-D-Glucosamine |
Origine du produit |
United States |
Q & A
Q1: What is the main application of 2-deoxy-2-trifluoroacetamido-D-glucose highlighted in the research?
A1: The research focuses on utilizing 2-deoxy-2-trifluoroacetamido-D-glucose as a starting material in a one-pot synthesis to create a variety of di-O-cyclohexylidene derivatives. Specifically, the research demonstrates that reacting 2-deoxy-2-trifluoroacetamido-D-glucose with either 1,1-dimethoxycyclohexane or 1,1-dibenzyloxycyclohexane in the presence of p-toluenesulfonic acid leads to the formation of the corresponding 1,1-dimethyl or 1,1-dibenzyl acetals of 2-(acylamino)-3,4:5,6-di-O-cyclohexylidene-2-deoxy-aldehydo-D-glucose. [] These derivatives can be further modified, highlighting the potential of this synthetic route for creating a range of complex carbohydrates. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)


